molecular formula C14H12N2 B3050012 2-phenyl-1H-indol-3-amine CAS No. 23041-45-4

2-phenyl-1H-indol-3-amine

Cat. No. B3050012
CAS RN: 23041-45-4
M. Wt: 208.26 g/mol
InChI Key: XGKAJJZDQGRYJI-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indol-3-amine is a chemical compound that belongs to the class of indoles . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another synthesis method involves introducing various substituents at the 1, 2, and 3 positions of the indole group in this compound .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indoles, including this compound, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They exhibit wide-ranging biological activity and unusual and complex molecular architectures occur among their natural derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H12N2 and an average mass of 208.26 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 437.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

1. Chemical Synthesis and Reactions

2-phenyl-1H-indole is involved in various chemical reactions and synthesis processes. For instance, its reactivity with different amines under anodic oxidation leads to the formation of several products, including a new indole derivative formed in the presence of oxygen. This process is significant for understanding the reactivity of radical cations and neutral radicals in organic chemistry (Greci et al., 2000).

2. Hydroamination Processes

Hydroamination of ethynyl tetrahydroindoles, closely related to 2-phenyl-1H-indol-3-amine, has been studied for creating 2-substituted amino derivatives of indole. This process is notable for its mild conditions and high yield, contributing to synthetic chemistry applications (Sobenina et al., 2010).

3. Advanced Functionalization Techniques

Innovative techniques like C(sp2)-H dual functionalization using hypervalent iodine(III) have been developed for bromo-amination of indoles. This method offers a metal-free approach to synthesizing 2-bis(sulfonyl)amino-3-bromo-indoles, which is important for developing novel synthetic strategies (Moriyama et al., 2015).

4. Solubility and Thermodynamic Studies

Research on the solubility of 2-phenyl-1H-indole in various organic solvents has been conducted, highlighting its importance as a chemical intermediate. These studies provide insights into the thermodynamics of mixing processes, crucial for industrial applications (Liu et al., 2020).

5. Synthesis of Complex Molecules

Studies have been conducted on the synthesis of novel derivatives of 1-(phenylsulfonyl)indole, illustrating the potential for creating complex molecular structures. These syntheses contribute to the field of medicinal chemistry and materials science (Mannes et al., 2017).

6. Novel Routes for Heterocyclic Compound Synthesis

This compound has been used in novel synthetic routes for producing heterocyclic compounds. This includes the creation of derivatives like 2′-Thioxo-2′,3′-dihydrospiro[indole-3,6′-[1,3]thiazin]-2-one, highlighting its versatility in organic synthesis (Alizadeh & Mokhtari, 2011).

7. Catalytic Amination Processes

Research into the rhodium-catalyzed NH-indole-directed C-H amination of aryl-indoles showcases the potential of this compound in catalytic processes. This method is significant for producing fused-polycyclic frameworks containing indole units, which are important in pharmaceutical chemistry (Qin et al., 2020).

Safety and Hazards

2-Phenyl-1H-indol-3-amine should be stored in a dark place, under an inert atmosphere, at room temperature . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of 2-phenyl-1H-indol-3-amine research involve the synthesis of various scaffolds of indole for screening different pharmacological activities . There is also interest in exploring the wide range of pharmacological properties associated with this compound, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects .

Biochemical Analysis

Biochemical Properties

2-Phenyl-1H-indol-3-amine, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-phenyl-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKAJJZDQGRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372768
Record name 2-phenyl-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23041-45-4
Record name 2-phenyl-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitroso-2-phenyl indole (28) (25 gm, 0.129 mol) in ethanol (450 ml) was added 2N sodium hydroxide (300 mL, 5.0 eq) followed by sodium dithionite (38 g). The reaction was heated at reflux for 5 h, then filtered. The solid was washed with water and dried under vacuum to provide Compound 29 as a yellow solid. Yield=15 g (72.1%). ES-MS: 209.25 (M++1); NMR (DMSO-d6): 7.0 (m, 1H), 7.1 (m, 1H), 7.22 (m, 1H), 7.32 (m, 2H), 7.40 (m, 1H), 7.48 (m, 2H), 7.60 (m, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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